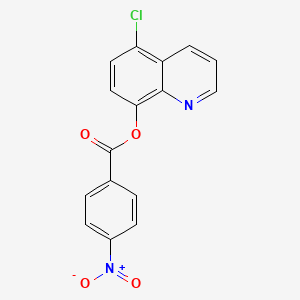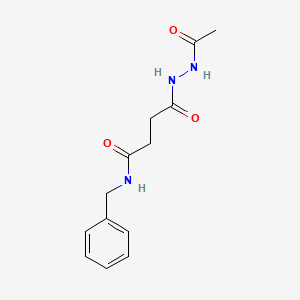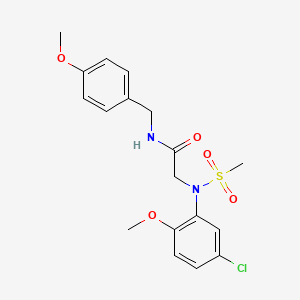![molecular formula C28H31N3O3 B3935376 N-[4-(4-benzoyl-1-piperazinyl)phenyl]-3-butoxybenzamide](/img/structure/B3935376.png)
N-[4-(4-benzoyl-1-piperazinyl)phenyl]-3-butoxybenzamide
Übersicht
Beschreibung
N-[4-(4-benzoyl-1-piperazinyl)phenyl]-3-butoxybenzamide, also known as BRL-15572, is a small molecule drug that has been extensively studied for its potential therapeutic applications. BRL-15572 is a potent and selective antagonist of the dopamine D3 receptor, which is a G protein-coupled receptor that plays a key role in the regulation of dopamine neurotransmission in the brain.
Wirkmechanismus
N-[4-(4-benzoyl-1-piperazinyl)phenyl]-3-butoxybenzamide acts as a competitive antagonist of the dopamine D3 receptor. The dopamine D3 receptor is a G protein-coupled receptor that is coupled to the Gi/o family of G proteins. Activation of the dopamine D3 receptor by dopamine leads to the inhibition of adenylate cyclase and a decrease in cAMP levels. This compound blocks the effects of dopamine on the D3 receptor, leading to an increase in cAMP levels and a decrease in dopamine neurotransmission.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to increase cAMP levels in cells expressing the dopamine D3 receptor, indicating that it is a functional antagonist of the receptor. This compound has also been shown to inhibit the effects of dopamine on the D3 receptor in vivo, leading to a decrease in dopamine neurotransmission.
Vorteile Und Einschränkungen Für Laborexperimente
N-[4-(4-benzoyl-1-piperazinyl)phenyl]-3-butoxybenzamide has a number of advantages and limitations for lab experiments. One advantage is that it is a highly selective antagonist of the dopamine D3 receptor, which allows for the study of the specific effects of D3 receptor blockade. However, one limitation is that it has a relatively short half-life in vivo, which may limit its usefulness in certain experiments.
Zukünftige Richtungen
There are a number of future directions for the study of N-[4-(4-benzoyl-1-piperazinyl)phenyl]-3-butoxybenzamide. One direction is the study of its potential therapeutic applications in neuropsychiatric disorders such as addiction, schizophrenia, and depression. Another direction is the study of its effects on other neurotransmitter systems, such as the serotonin and norepinephrine systems. Additionally, the development of new analogs of this compound with improved pharmacokinetic properties may lead to the development of more effective treatments for these disorders.
Wissenschaftliche Forschungsanwendungen
N-[4-(4-benzoyl-1-piperazinyl)phenyl]-3-butoxybenzamide has been extensively studied for its potential therapeutic applications. It has been shown to have a high affinity and selectivity for the dopamine D3 receptor, which is primarily expressed in the mesolimbic and mesocortical regions of the brain. The dopamine D3 receptor has been implicated in a variety of neuropsychiatric disorders, including addiction, schizophrenia, and depression. This compound has been shown to block the effects of dopamine on the D3 receptor, which may have therapeutic potential in these disorders.
Eigenschaften
IUPAC Name |
N-[4-(4-benzoylpiperazin-1-yl)phenyl]-3-butoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H31N3O3/c1-2-3-20-34-26-11-7-10-23(21-26)27(32)29-24-12-14-25(15-13-24)30-16-18-31(19-17-30)28(33)22-8-5-4-6-9-22/h4-15,21H,2-3,16-20H2,1H3,(H,29,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAPUTJAMCIDXKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)N3CCN(CC3)C(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H31N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-methyl-N-(pyrazolo[1,5-a]pyrimidin-3-ylmethyl)ethanamine](/img/structure/B3935324.png)
![N~1~-[4-(benzyloxy)phenyl]-N~2~-cyclohexyl-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide](/img/structure/B3935329.png)
![N~1~-(2-methoxy-5-methylphenyl)-N~2~-(4-methoxyphenyl)-N~2~-[(4-methyl-3-nitrophenyl)sulfonyl]glycinamide](/img/structure/B3935337.png)
![2-bromo-N-{[4-(4-nitrophenyl)-1-piperazinyl]carbonothioyl}benzamide](/img/structure/B3935342.png)
methanone](/img/structure/B3935349.png)
![6-tert-butyl-2-[(3-chlorobenzoyl)amino]-N-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B3935353.png)
![N~2~-(methylsulfonyl)-N~1~-(tetrahydro-2-furanylmethyl)-N~2~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B3935363.png)




![2-(acetylamino)-6-tert-butyl-N-[2-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B3935403.png)
![9-{3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoyl}-6-(4-methoxyphenyl)-6,9-diazaspiro[4.5]decan-7-one](/img/structure/B3935406.png)
![2-(4-methoxyphenyl)-3-[(4-nitrophenyl)amino]-1H-inden-1-one](/img/structure/B3935415.png)